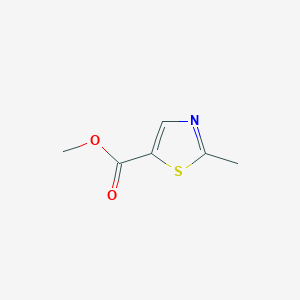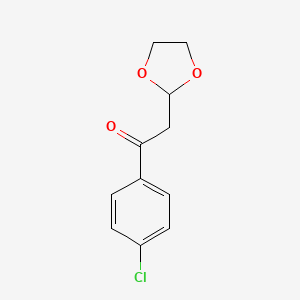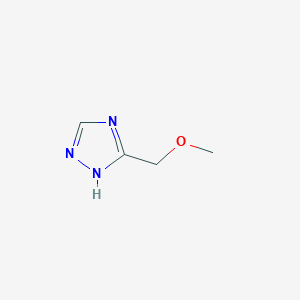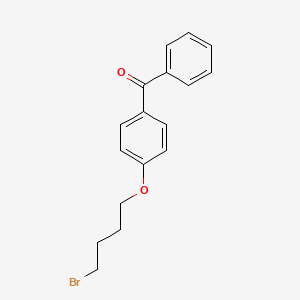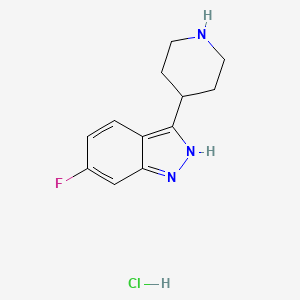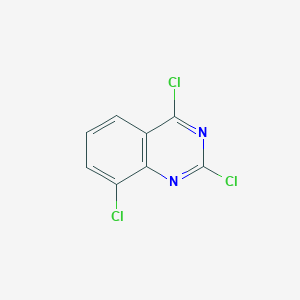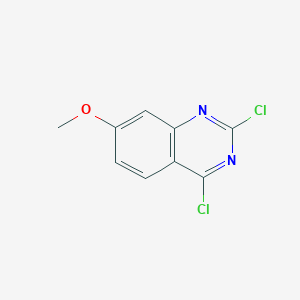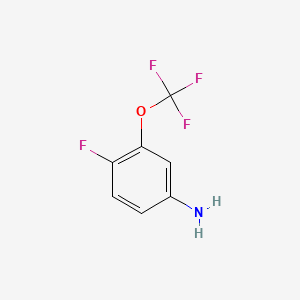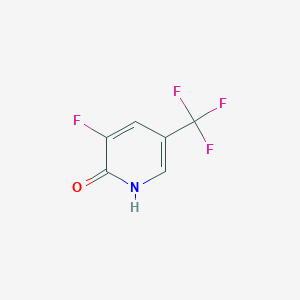
4-Methoxy-3-(trifluoromethyl)phenol
Übersicht
Beschreibung
4-Methoxy-3-(trifluoromethyl)phenol is a chemical compound that belongs to the class of organic compounds known as phenols. It is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of related trifluoromethylphenols has been described in the literature. For instance, a variety of 2-substituted 4-(trifluoromethyl)phenols can be prepared through ortho-lithiation followed by reaction with electrophiles, yielding good to excellent yields. The selectivity of this reaction is attributed to the superior ortho-directing effect of a THP-protected hydroxy group compared to the CF3 group . Although this paper does not directly describe the synthesis of 4-Methoxy-3-(trifluoromethyl)phenol, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-Methoxy-3-(trifluoromethyl)phenol has been investigated using various spectroscopic techniques and computational methods. For example, the electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol was characterized using density functional theory (DFT), and its molecular electrostatic potential map was evaluated . Similarly, the crystal structure of related compounds has been determined using X-ray crystallography, providing insights into the conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of phenols with various substituents has been explored in different contexts. For instance, the introduction of a hydroxy group at the para position of N-arylamides has been achieved using phenyliodine(III) bis(trifluoroacetate), which can lead to the formation of phenols under certain conditions . This suggests that 4-Methoxy-3-(trifluoromethyl)phenol could potentially undergo similar reactions, depending on the substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Methoxy-3-(trifluoromethyl)phenol have been studied extensively. For example, the optical and surface properties of a copper phthalocyanine derivative containing a trifluoromethylthio phenoxy group were investigated, revealing information about its UV-vis spectra, band gap, and surface morphological properties . These findings can provide a basis for understanding the properties of 4-Methoxy-3-(trifluoromethyl)phenol, although direct studies on this specific compound would be necessary for a comprehensive analysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Trifluoromethyl-Substituted Arenes and Cyclohexenones : The research by Bunescu et al. (2009) delves into the synthesis of functionalized 4-methoxy-6-(trifluoromethyl)salicylates and 3-methoxy-5-(trifluoromethyl)phenols through a TiCl(4)-mediated formal [3 + 3] cyclocondensation process. The study emphasizes the regioselectivity of the reactions and the formation of trifluoromethyl-substituted pyran-4-ones and cyclohexenones under specific conditions (Bunescu et al., 2009).
Interaction with Phenolic Reaction Partners
Photoactivation with Phenolic Reaction Partners : The work by Raimer and Lindel (2013) investigates the photoactivation of 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of phenolic reaction partners. The study suggests a method for Friedel-Crafts alkylations through irradiation, proposing a cleaner approach for diazirines in chemical biology (Raimer & Lindel, 2013).
Metalation and Electrophilic Substitution
Metalation Reactions with Fluorophenols and (Trifluoromethyl)phenols : Marzi et al. (2001) explore the site-selective metalation reactions with O-Methoxymethyl (MOM) protected fluorophenols and (trifluoromethyl)phenols. The study highlights the ambivalent reactivity of isomers and the exclusive reaction of MOM-protected (trifluoromethyl)phenols at O-neighboring positions. The meta isomer showcases another example of optional site selectivity, presenting insights into the selective deprotonation at specific positions with different reagents (Marzi et al., 2001).
Safety And Hazards
4-Methoxy-3-(trifluoromethyl)phenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 4-Methoxy-3-(trifluoromethyl)phenol are not mentioned in the retrieved data, it’s worth noting that trifluoromethyl-containing compounds are of significant interest in various fields, including the development of new pharmaceuticals and agrochemicals . The synthesis and applications of these compounds continue to be an active area of research .
Eigenschaften
IUPAC Name |
4-methoxy-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYTHVQEXWESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(trifluoromethyl)phenol | |
CAS RN |
53903-59-6 | |
| Record name | 4-methoxy-3-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




